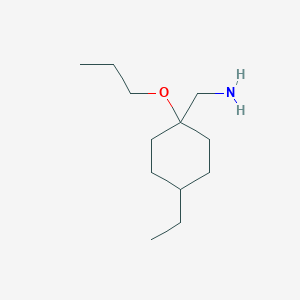
(4-Ethyl-1-propoxycyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-1-propoxycyclohexyl)methanamine is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . It is characterized by the presence of a cyclohexyl ring substituted with ethyl and propoxy groups, and an amine functional group attached to the methylene bridge.
Preparation Methods
The synthesis of (4-Ethyl-1-propoxycyclohexyl)methanamine typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the ethyl and propoxy groups onto the cyclohexyl ring.
Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials, followed by large-scale synthesis under controlled conditions .
Chemical Reactions Analysis
(4-Ethyl-1-propoxycyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Ethyl-1-propoxycyclohexyl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine-containing compounds and their biological activities.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (4-Ethyl-1-propoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
(4-Ethyl-1-propoxycyclohexyl)methanamine can be compared with other similar compounds, such as:
(4-Ethylcyclohexyl)methanamine: Lacks the propoxy group, leading to different chemical and biological properties.
(4-Propoxycyclohexyl)methanamine: Lacks the ethyl group, resulting in variations in reactivity and applications.
The presence of both ethyl and propoxy groups in this compound makes it unique, providing distinct chemical and biological characteristics.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
(4-ethyl-1-propoxycyclohexyl)methanamine |
InChI |
InChI=1S/C12H25NO/c1-3-9-14-12(10-13)7-5-11(4-2)6-8-12/h11H,3-10,13H2,1-2H3 |
InChI Key |
HAAAKRIHZSAYQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCC(CC1)CC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















